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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and
biological characterization of PIK-293, a selective inhibitor of the p1106 isoform of
phosphoinositide 3-kinase (PI3K). PIK-293, a pyrazolopyrimidine analog of IC87114,
demonstrates significant potential in the research and development of therapies targeting
immune-mediated diseases and certain hematological malignancies. This document details the
synthetic chemistry, mechanism of action, and key biological data associated with PIK-293,
presented in a format tailored for researchers and drug development professionals. All
guantitative data is summarized in structured tables, and detailed experimental protocols for
key assays are provided. Furthermore, signaling pathways and experimental workflows are
visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's
attributes.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous
cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The Class
| PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory
subunit (p85). Four isoforms of the p110 catalytic subunit exist: a, (3, y, and d. The p110d
isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the
development, activation, and function of lymphocytes, particularly B cells.[2][3] Its restricted
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expression pattern has made it an attractive therapeutic target for autoimmune diseases,
inflammatory conditions, and B-cell malignancies.[4]

PIK-293 is a potent and selective inhibitor of PI3Kd.[5] It was developed as an analog of
IC87114, with the adenine moiety of IC87114 being replaced by an isosteric pyrazolopyrimidine
ring.[5] This modification confers distinct properties to the molecule, which will be explored in
this guide.

Synthesis of PIK-293

The synthesis of PIK-293, 2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-
tolylquinazolin-4(3H)-one, is achieved through a convergent synthesis strategy. This involves

the preparation of two key intermediates: 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-
one (Intermediate A) and 4-amino-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B), followed by

their coupling to yield the final product.

Synthesis of Intermediate A: 2-(chloromethyl)-5-methyl-
3-o-tolylquinazolin-4(3H)-one

A general and efficient method for the synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones
involves the condensation of an appropriate anthranilic acid with chloroacetyl chloride.

Experimental Protocol:

o Reaction Setup: To a solution of 2-amino-6-methylbenzoic acid (1.0 eq) in a suitable aprotic
solvent such as toluene or dioxane, add chloroacetyl chloride (1.2 eq).

o Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

o Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
The precipitated product can be collected by filtration. The crude product is then washed with
a cold solvent like ethanol or diethyl ether to remove impurities. Further purification can be
achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford
pure 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one.
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Synthesis of Intermediate B: 4-amino-1H-pyrazolo|[3,4-
d]pyrimidine

The synthesis of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core can be accomplished through
the cyclization of a substituted aminopyrazole with a formamide equivalent.

Experimental Protocol:

o Starting Material: Begin with commercially available 5-amino-1H-pyrazole-4-carbonitrile.

o Cyclization: Heat the 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formamide
at a high temperature (typically 180-200 °C) for several hours. The reaction progress can be
monitored by TLC.

« |solation and Purification: After the reaction is complete, cool the mixture to room
temperature. The product often precipitates from the reaction mixture and can be collected
by filtration. The crude product is then washed with a suitable solvent like ethanol and dried
to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

Final Coupling Step: Synthesis of PIK-293

The final step involves the N-alkylation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with the
chloromethylquinazolinone intermediate.

Experimental Protocol:

e Reaction Setup: In a flask, dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B,
1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base,
such as potassium carbonate (K2COs, 2.0 eq), to the solution.

» Addition of Intermediate A: To this suspension, add a solution of 2-(chloromethyl)-5-methyl-3-
o-tolylguinazolin-4(3H)-one (Intermediate A, 1.0 eq) in DMF dropwise at room temperature.

e Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated
temperature (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction by TLC.
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o Work-up and Purification: Once the reaction is complete, pour the reaction mixture into ice-
water. The precipitated solid is collected by filtration, washed with water, and then dried. The
crude PIK-293 can be purified by column chromatography on silica gel using an appropriate
eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

Diagram of the Synthetic Workflow:
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Caption: Synthetic workflow for the preparation of PIK-293.

Mechanism of Action and Signaling Pathway
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PIK-293 exerts its biological effects by selectively inhibiting the p110d isoform of PI3K. Upon
activation by upstream signals, such as B-cell receptor (BCR) engagement, PI3Kd
phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second
messenger phosphatidylinositol 3,4,5-trisphosphate (PIPs).[3] PIPs recruits and activates
downstream effectors, most notably the serine/threonine kinase Akt (also known as protein
kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the
activation of pathways that promote cell survival, proliferation, and metabolic activity, such as
the mTOR pathway.[6]

By inhibiting p1109d, PIK-293 blocks the production of PIPs, thereby preventing the activation of
Akt and its downstream signaling cascades.[7] This leads to the inhibition of B-cell proliferation,
survival, and differentiation.[2]

PI3Kd Signaling Pathway in B-Cells:
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Caption: PI3Kd signaling pathway in B-cells and the inhibitory action of PIK-293.
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Quantitative Biological Data

The biological activity of PIK-293 has been characterized through various in vitro assays. The
key quantitative data are summarized in the tables below.

PI3K Isoform ICs0 (M) Selectivity vs. p110d
pl10a >100 >417-fold

p110B 25 104-fold

pl10y 12 50-fold

pl1104 0.24 1-fold

Data sourced from multiple commercial suppliers.[5]

Table 2: Physicochemical Properties of PIK-293

Property Value

Molecular Formula C22H19N70
Molecular Weight 397.43 g/mol
CAS Number 900185-01-5
Appearance Crystalline solid
Solubility Soluble in DMSO

Experimental Protocols

Detailed methodologies for the key experiments used to characterize PIK-293 are provided
below.

In Vitro PI3BKd Enzymatic Assay (Luminescence-Based)

This assay measures the amount of ADP produced by the kinase reaction, which is then
converted to a luminescent signal.
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Materials:

Recombinant human PI3Kd (p1103/p85a)

PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
ATP

PIK-293 (or other test compounds)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white plates

Plate reader capable of luminescence detection

Protocol:

Compound Preparation: Prepare serial dilutions of PIK-293 in DMSO.
Reaction Setup: In a 384-well plate, add the test compound dilutions.

Enzyme and Substrate Addition: Add a mixture of PI3Kd enzyme and PIP2z substrate to each
well.

Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room
temperature for a specified time (e.g., 60 minutes).

ADP Detection:

o Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room
temperature.

o Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal
via luciferase. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence signal using a plate reader.
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o Data Analysis: Plot the luminescence signal against the concentration of PIK-293 to
generate a dose-response curve and calculate the ICso value.

Diagram of the PI3Kd Enzymatic Assay Workflow:

Prepare PIK-293 ‘Add Compound ‘Add PI3KS Enzyme Add ATP 10 incubate | ( Add ADP- -Glom™ Incubate
| Serial Dilutions | 0 384-well Plate and PIP2 Substrate Initiate Reaction (e.9., 60 min) Reagent

Click to download full resolution via product page

Caption: Workflow for the in vitro PI3Kd enzymatic assay.

Cellular Assay: p-Akt Western Blot

This assay measures the phosphorylation of Akt at Serine 473 (a downstream marker of PI3K
activity) in cells treated with PIK-293.

Materials:

e B-cell ymphoma cell line (e.g., Ramos, SUDHL-4)

e Cell culture medium and supplements

e PIK-293

o BCR-stimulating agent (e.g., anti-IgM antibody)

 Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

o PVDF membrane and transfer apparatus

» Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies: anti-p-Akt (Ser473), anti-total Akt
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e HRP-conjugated secondary antibody

e Chemiluminescent substrate (ECL)

e Imaging system

Protocol:

e Cell Culture and Treatment:

o Culture B-cell lymphoma cells to the desired density.

o Pre-treat cells with various concentrations of PIK-293 for 1-2 hours.

o Stimulate the cells with anti-IgM for a short period (e.g., 15-30 minutes) to activate the
BCR signaling pathway.

e Cell Lysis:

o Harvest the cells and wash with ice-cold PBS.

o Lyse the cells in ice-cold lysis buffer.

o Centrifuge the lysates to pellet cell debris and collect the supernatant.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Western Blotting:

[e]

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

o

Transfer the separated proteins to a PVDF membrane.

[¢]

Block the membrane with blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
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o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane again and apply the ECL substrate.

o Detection and Analysis:
o Capture the chemiluminescent signal using an imaging system.

o Strip the membrane and re-probe with an antibody against total Akt to ensure equal
protein loading.

o Quantify the band intensities to determine the relative levels of p-Akt in each sample.

Conclusion

PIK-293 is a valuable research tool for investigating the role of PI3Kd in various biological
processes, particularly in the context of the immune system. Its selectivity for the p110d isoform
makes it a more precise tool than pan-PI3K inhibitors. The synthetic route, while requiring
multiple steps, is achievable through established organic chemistry methodologies. The
provided experimental protocols offer a starting point for researchers looking to evaluate the
activity of PIK-293 or similar compounds. Further preclinical and clinical studies are warranted
to fully elucidate the therapeutic potential of targeting PI3Kd with selective inhibitors like PIK-
293.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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